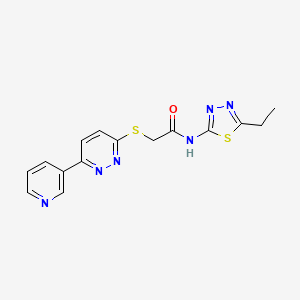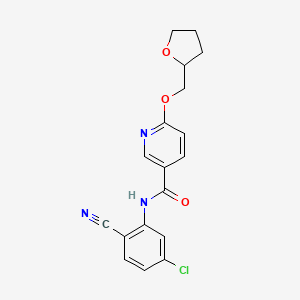![molecular formula C22H18N4O4 B2878449 3-(1-(2-oxo-2H-chromene-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 2034423-80-6](/img/structure/B2878449.png)
3-(1-(2-oxo-2H-chromene-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that contains several functional groups, including a chromene, a piperidine ring, and a pyrido[2,3-d]pyrimidin-4(3H)-one .
Synthesis Analysis
While specific synthesis methods for this compound were not found, general methods for synthesizing similar compounds involve reactions such as the Perkin reaction, the Knoevenagel reaction, the Pechmann reaction, the Reformatsky reaction, and the Wittig reaction .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of several functional groups. The chromene group consists of a benzene ring fused to a pyran ring. The piperidine ring is a six-membered ring with one nitrogen atom. The pyrido[2,3-d]pyrimidin-4(3H)-one group is a pyrimidine ring fused to a pyridine ring .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the specific conditions and reagents used. For example, the carbonyl group could undergo nucleophilic addition reactions, and the aromatic rings could undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of polar functional groups could make the compound soluble in polar solvents .科学的研究の応用
Anti-Cancer and Pharmacological Activities
Chromene compounds, including those synthesized with substituents that may resemble the specified chemical structure, have been explored for their potential anti-cancer properties and pharmacological activities. Abdelwahab and Fekry (2022) investigated the synthesis of substituted chromene compounds, revealing that these derivatives exhibit analgesic, anticonvulsant, and potentially anti-cancerous activities, underscoring the significance of chromene structures in developing novel therapeutic agents (Abdelwahab & Fekry, 2022).
Synthesis and Structural Analysis
The synthesis and structural elucidation of chromene derivatives, including pyrido and pyrimidinone moieties, are fundamental in identifying their potential applications. Mahmoud et al. (2007) detailed the synthesis of various chromene derivatives, providing a foundation for understanding the chemical and physical properties of these compounds, which is crucial for their application in drug design and other scientific research areas (Mahmoud et al., 2007).
Antimicrobial and Antifungal Activities
Research by Banothu et al. (2013) demonstrated that novel fused pyrano pyrimidinones, synthesized using chromene derivatives, possess significant antimicrobial and antifungal activities. These findings suggest the potential of chromene-based compounds in developing new antimicrobial and antifungal therapies, addressing the growing concern of antibiotic resistance (Banothu et al., 2013).
Molecular Docking and Anticancer Activity
El-Agrody et al. (2020) synthesized a series of pyrano[3,2-c]chromene derivatives and evaluated their anticancer activity, including cell cycle arrest and apoptosis induction. This research demonstrates the utility of chromene derivatives in cancer treatment, particularly in targeting specific cancer cell lines for therapeutic intervention (El-Agrody et al., 2020).
将来の方向性
Future research could focus on synthesizing this compound and studying its properties and potential applications. For example, it could be interesting to investigate whether this compound has any biological activity, given that other compounds containing chromene and pyrimidine rings have been found to have various biological activities .
特性
IUPAC Name |
3-[1-(2-oxochromene-3-carbonyl)piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O4/c27-20(17-12-14-4-1-2-6-18(14)30-22(17)29)25-10-7-15(8-11-25)26-13-24-19-16(21(26)28)5-3-9-23-19/h1-6,9,12-13,15H,7-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKKYITCRWSZHGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=NC3=C(C2=O)C=CC=N3)C(=O)C4=CC5=CC=CC=C5OC4=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

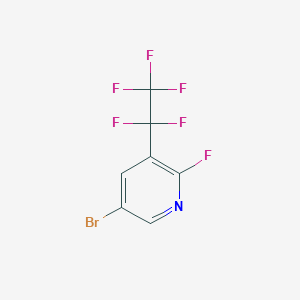
![6-Acetyl-2-(3-(ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2878368.png)
![N,4-Dimethyl-N-[4-(oxiran-2-ylmethoxy)phenyl]benzamide](/img/structure/B2878372.png)
![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2878373.png)
amino]-1-ethanol](/img/structure/B2878374.png)
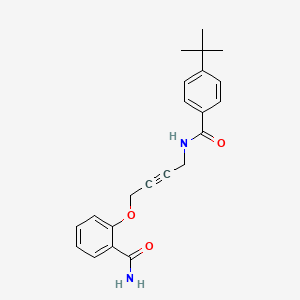

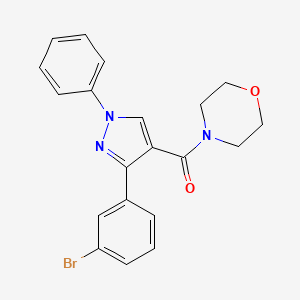
![3-benzyl-7-(4-(furan-2-carbonyl)piperazin-1-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2878381.png)
![6-(Pyrrolidin-1-ylcarbonyl)[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B2878382.png)
![benzo[d][1,3]dioxol-5-yl(2-((2,4-dichlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone](/img/structure/B2878383.png)

